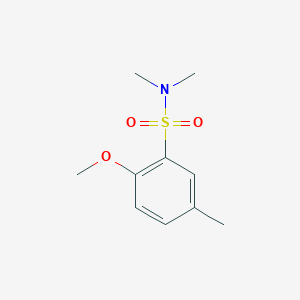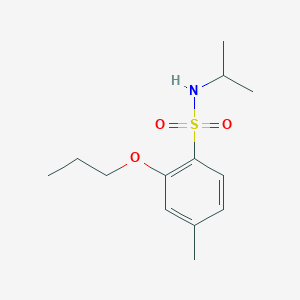
5-bromo-2-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using different methods.
Aplicaciones Científicas De Investigación
5-bromo-2-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to be effective against certain types of tumors, including breast cancer and lung cancer.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide is not fully understood. However, studies have suggested that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including carbonic anhydrase and topoisomerase II, which are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis in cancer cells, which can lead to the death of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-bromo-2-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide in lab experiments is its potent anti-cancer properties. It has been found to be effective against a wide range of cancer cells and tumors. However, one of the limitations of using this compound is its toxicity. Studies have shown that the compound can be toxic to normal cells as well, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 5-bromo-2-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide. One of the most promising areas of research is in the development of new anti-cancer drugs based on this compound. Researchers are also exploring the potential use of this compound in other areas of scientific research, such as in the treatment of inflammatory diseases and neurological disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has potent anti-cancer properties and has been found to be effective against a wide range of cancer cells and tumors. While there are limitations to its use, the compound holds great promise for the development of new anti-cancer drugs and for other areas of scientific research.
Métodos De Síntesis
The synthesis of 5-bromo-2-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide has been achieved using different methods. One of the most common methods involves the reaction of 5-bromo-2-ethoxyaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired compound as a white solid with a good yield.
Propiedades
Fórmula molecular |
C16H18BrNO4S |
|---|---|
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
5-bromo-2-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO4S/c1-3-21-14-8-6-5-7-13(14)18-23(19,20)16-11-12(17)9-10-15(16)22-4-2/h5-11,18H,3-4H2,1-2H3 |
Clave InChI |
UPOTVNIHBNBUJE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2OCC |
SMILES canónico |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)
![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)
![5-chloro-2-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B272545.png)









